molecular formula C20H22N4O7S B2951064 N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide CAS No. 868982-18-7

N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide

カタログ番号 B2951064
CAS番号: 868982-18-7
分子量: 462.48
InChIキー: IHFRMPQCHQYRCA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide, also known as NPS-2143, is a selective calcium-sensing receptor (CaSR) antagonist. It was first synthesized in 2004 by researchers at the University of Tokyo. Since then, it has been extensively studied for its potential applications in various fields of scientific research.

作用機序

N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide acts as a competitive antagonist of the CaSR by binding to the allosteric site of the receptor. This prevents the binding of calcium ions to the receptor, thereby inhibiting CaSR-mediated signaling. This compound has been shown to inhibit CaSR-mediated signaling in various tissues, including the parathyroid gland, kidney, bone, and gastrointestinal tract.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In the parathyroid gland, it has been shown to inhibit parathyroid hormone secretion and reduce serum calcium levels. In the kidney, it has been shown to inhibit calcium reabsorption and increase urinary calcium excretion. In bone, it has been shown to inhibit osteoclast-mediated bone resorption. In the gastrointestinal tract, it has been shown to inhibit calcium absorption and reduce serum calcium levels.

実験室実験の利点と制限

N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has several advantages for lab experiments. It is a potent and selective antagonist of the CaSR, making it a useful tool for studying the physiological and pathological roles of CaSR. It has also been shown to have minimal off-target effects, making it a reliable tool for studying CaSR-mediated signaling. However, this compound has some limitations for lab experiments. It has poor solubility in water and organic solvents, which can limit its use in certain experimental setups. It also has a short half-life in vivo, which can limit its use in animal studies.

将来の方向性

There are several future directions for the study of N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide. One potential application is in the treatment of hypercalcemia, which is a condition characterized by elevated serum calcium levels. This compound has been shown to reduce serum calcium levels in animal models, making it a potential therapeutic agent for hypercalcemia. Another potential application is in the treatment of osteoporosis, which is a condition characterized by reduced bone density and increased risk of fractures. This compound has been shown to inhibit osteoclast-mediated bone resorption, making it a potential therapeutic agent for osteoporosis. Additionally, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

合成法

The synthesis of N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-amino-2-methyl-1-propanol to form the corresponding sulfonamide intermediate. The second step involves the reaction of the sulfonamide intermediate with 2-bromoacetaldehyde diethyl acetal to form the oxazolidine intermediate. The final step involves the reaction of the oxazolidine intermediate with N-phenethyl-2-oxalamide to form this compound.

科学的研究の応用

N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-phenethyloxalamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent and selective antagonist of the CaSR, which is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis. CaSR is expressed in various tissues, including the parathyroid gland, kidney, bone, and gastrointestinal tract. This compound has been shown to inhibit CaSR-mediated signaling in these tissues, making it a useful tool for studying the physiological and pathological roles of CaSR.

特性

IUPAC Name

N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O7S/c25-19(21-11-10-15-4-2-1-3-5-15)20(26)22-14-18-23(12-13-31-18)32(29,30)17-8-6-16(7-9-17)24(27)28/h1-9,18H,10-14H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHFRMPQCHQYRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。